1-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea
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Overview
Description
1-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea typically involves the following steps:
Formation of the Oxadiazole Ring: The initial step involves the cyclization of a hydrazide with a carboxylic acid derivative to form the 1,3,4-oxadiazole ring. This can be achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions.
Attachment of the 2,4-Dimethoxyphenyl Group: The oxadiazole intermediate is then reacted with 2,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine (TEA) to introduce the 2,4-dimethoxyphenyl group.
Formation of the Phenylurea Moiety: Finally, the compound is treated with phenyl isocyanate to form the phenylurea group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the compound. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
1-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methylurea: Similar structure but with a methyl group instead of a phenyl group.
1-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-ethylurea: Similar structure but with an ethyl group instead of a phenyl group.
1-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-propylurea: Similar structure but with a propyl group instead of a phenyl group.
Uniqueness
1-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea is unique due to the presence of both the 2,4-dimethoxyphenyl group and the phenylurea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-23-12-8-9-13(14(10-12)24-2)15-20-21-17(25-15)19-16(22)18-11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOFWLPEDOPWCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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